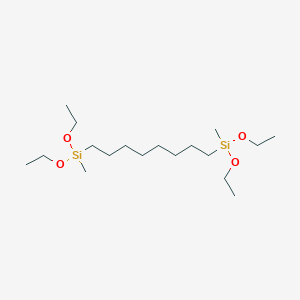
4,13-Diethoxy-4,13-dimethyl-3,14-dioxa-4,13-disilahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-bis(methyldiethoxysilyl)octane is an organosilicon compound with the molecular formula C14H34O4Si2. It is a bifunctional silane, meaning it contains two reactive silane groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials. It is particularly valued for its role in surface modification and as a coupling agent in composite materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-bis(methyldiethoxysilyl)octane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The typical reaction conditions include the use of a platinum catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,8-bis(methyldiethoxysilyl)octane involves large-scale hydrosilylation processes. The reactants are typically fed into a continuous reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-bis(methyldiethoxysilyl)octane undergoes several types of chemical reactions, including:
Hydrolysis: The silane groups can react with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires the presence of a nucleophile and may be facilitated by a catalyst or under specific pH conditions.
Major Products
Siloxanes: Formed through the condensation of silanols.
Substituted Silanes: Formed through the substitution of ethoxy groups with other nucleophiles.
Applications De Recherche Scientifique
1,8-bis(methyldiethoxysilyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of mesoporous materials.
Biology: Utilized in the modification of surfaces to create biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Applied in the production of advanced composite materials, coatings, and adhesives. It enhances the mechanical properties and durability of these materials.
Mécanisme D'action
The mechanism of action of 1,8-bis(methyldiethoxysilyl)octane involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(methyldiethoxysilyl)ethane: Similar in structure but with a shorter carbon chain.
1,8-bis(trimethoxysilyl)octane: Contains methoxy groups instead of ethoxy groups.
Uniqueness
1,8-bis(methyldiethoxysilyl)octane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive silane groups. This can result in improved mechanical properties and adhesion in composite materials compared to similar compounds with shorter carbon chains or different alkoxy groups.
Propriétés
Numéro CAS |
469867-63-8 |
|---|---|
Formule moléculaire |
C18H42O4Si2 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
8-[diethoxy(methyl)silyl]octyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O4Si2/c1-7-19-23(5,20-8-2)17-15-13-11-12-14-16-18-24(6,21-9-3)22-10-4/h7-18H2,1-6H3 |
Clé InChI |
PWIRBZUPYYDNNW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(CCCCCCCC[Si](C)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


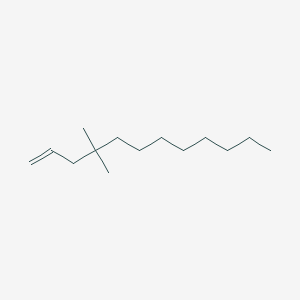
stannane](/img/structure/B14232048.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

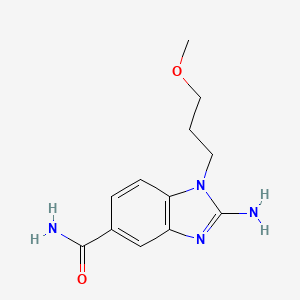

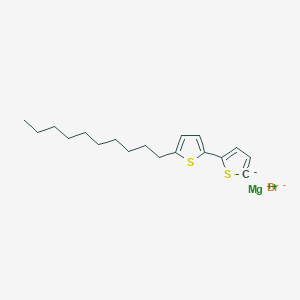
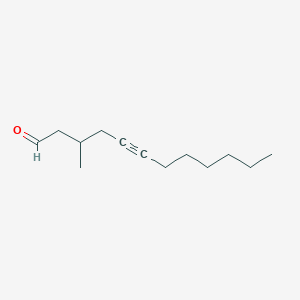
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
